Azt-P-azt
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121135-54-4 |
|---|---|
Molecular Formula |
C20H25N10O10P |
Molecular Weight |
596.4 g/mol |
IUPAC Name |
[(2R,3R,5S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O10P/c1-9-5-29(19(33)23-17(9)31)15-3-11(25-27-21)13(39-15)7-37-41(35,36)38-8-14-12(26-28-22)4-16(40-14)30-6-10(2)18(32)24-20(30)34/h5-6,11-16H,3-4,7-8H2,1-2H3,(H,35,36)(H,23,31,33)(H,24,32,34)/t11-,12+,13+,14-,15+,16- |
InChI Key |
QNODVFYIEJIAOJ-ZMLDCZPUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@H]3[C@@H](C[C@H](O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Biochemical and Molecular Mechanisms of Action
Intracellular Phosphorylation Pathways of Nucleoside Analogs
AZT, a structural analog of the natural nucleoside thymidine (B127349), must undergo a series of phosphorylation steps within the host cell to become pharmacologically active. sciencesnail.comstackexchange.com This bioactivation is carried out by a cascade of host cellular enzymes. patsnap.com
The conversion of AZT into its active triphosphate metabolite is a sequential process mediated by three distinct cellular kinases. nih.gov
Thymidine Kinase: The initial and crucial first step is the phosphorylation of AZT to AZT-monophosphate (AZT-MP). This reaction is catalyzed by the cellular enzyme thymidine kinase. nih.govstackexchange.com In replicating cells, the primary enzyme involved is the cytosolic thymidine kinase 1 (TK1), whereas in non-mitotic cells, the mitochondrial thymidine kinase 2 (TK2) is the main route for this conversion. nih.govnih.gov AZT acts as a substrate for these kinases, though it also competes with the natural substrate, thymidine. stackexchange.comnih.gov
Thymidylate Kinase: Following its formation, AZT-MP is then converted to AZT-diphosphate (AZT-DP). This second phosphorylation step is carried out by thymidylate kinase. nih.gov Research indicates that AZT-MP is a poor substrate for cytosolic thymidylate kinase, making this step the rate-limiting enzyme in the synthesis of the active AZT-triphosphate. nih.govnih.gov This inefficiency can lead to an accumulation of AZT-MP within the cell. nih.gov
Nucleoside Diphosphate (B83284) Kinase: The final phosphorylation, converting AZT-DP to the active moiety AZT-triphosphate (AZT-TP), is catalyzed by nucleoside diphosphate (NDP) kinase. nih.govnih.gov Studies have shown that the catalytic efficiency of NDP kinase for substrates like AZT-DP is significantly decreased compared to natural substrates, potentially creating another bottleneck in the activation pathway. nih.gov
Table 1: Kinases Involved in AZT Activation Pathway
| Step | Substrate | Product | Catalyzing Enzyme |
|---|---|---|---|
| 1 | AZT (Azidothymidine) | AZT-MP (AZT-Monophosphate) | Thymidine Kinase (TK1 or TK2) |
| 2 | AZT-MP | AZT-DP (AZT-Diphosphate) | Thymidylate Kinase |
| 3 | AZT-DP | AZT-TP (AZT-Triphosphate) | Nucleoside Diphosphate Kinase |
The intracellular metabolic cascade results in the sequential formation of phosphorylated AZT derivatives. AZT first enters the host cell, where it is converted to AZT-MP. nih.gov This monophosphate form is the predominant metabolite found in human cells exposed to AZT. nih.gov Subsequently, AZT-MP is further phosphorylated to AZT-DP, and finally to AZT-TP. nih.gov It is this final triphosphate form, AZT-TP, that is responsible for the compound's antiretroviral activity. nih.govmedchemexpress.com The entire phosphorylation pathway relies on host cell enzymes, meaning the levels of AZT phosphates are similar in both infected and uninfected cells. stackexchange.com
Inhibition of Viral Reverse Transcriptase
The active metabolite, AZT-TP, targets a crucial enzyme for retroviral replication: reverse transcriptase (RT). patsnap.comsciencesnail.com This enzyme is responsible for converting the viral RNA genome into a double-stranded DNA copy, a necessary step for integration into the host cell's genome. sciencesnail.comproteopedia.org AZT-TP inhibits this process through two primary, interconnected mechanisms.
AZT-TP is a structural analog of thymidine triphosphate (TTP), one of the four natural nucleoside triphosphates required for DNA synthesis. patsnap.combritannica.com Due to this structural similarity, AZT-TP competes with endogenous TTP for the substrate-binding site of the HIV reverse transcriptase. patsnap.comtig.org.za The viral enzyme mistakenly recognizes and binds to AZT-TP as if it were the natural TTP substrate. explorebiology.org The extent of viral inhibition is therefore dependent on the intracellular ratio of AZT-TP to TTP. tig.org.za
Table 2: Kinetic Data for AZT Inhibition of Thymidine Phosphorylation
| Tissue Source | Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value |
|---|---|---|---|---|
| Rat Heart Mitochondria | Thymidine Kinase 2 | AZT | Apparent Km | 3.4 ± 0.6 μM |
| Rat Heart Mitochondria | Thymidine Kinase 2 | AZT (inhibiting Thymidine) | Ki | 10.6 ± 4.5 μM |
| Rat Liver Mitochondria | Thymidine Kinase 2 | AZT (inhibiting Thymidine) | Ki | 14.0 ± 2.5 μM |
Data derived from studies on rat mitochondria. nih.govnih.gov
The primary mechanism of action for AZT is its function as a DNA chain terminator. sciencesnail.comresearchgate.netnih.gov During DNA synthesis, the elongation of the growing DNA strand requires the formation of a phosphodiester bond. sciencesnail.com This bond is created by a nucleophilic attack from the free 3'-hydroxyl (-OH) group of the last incorporated nucleotide on the incoming nucleotide triphosphate. sciencesnail.com
AZT's structure is critically different from thymidine in that the 3'-hydroxyl group on the deoxyribose sugar is replaced by an azido (B1232118) group (-N3). sciencesnail.comnih.gov When HIV reverse transcriptase incorporates AZT-TP into the nascent viral DNA chain, this substitution proves crucial. explorebiology.orgresearchgate.net The absence of the 3'-OH group makes it impossible to form the necessary phosphodiester bond with the next incoming nucleotide. patsnap.comresearchgate.net Consequently, the elongation of the DNA chain is prematurely halted, and the process is terminated. explorebiology.orgresearchgate.net This blockage of full-length viral DNA synthesis effectively disrupts the HIV life cycle. sciencesnail.comexplorebiology.org
The therapeutic utility of AZT relies on its selective inhibition of the viral reverse transcriptase without severely affecting the host cell's own DNA polymerases, which are essential for normal cellular function. sciencesnail.com AZT exhibits a significantly higher affinity for HIV reverse transcriptase than for human DNA polymerases. patsnap.comstackexchange.com Reports suggest that AZT is approximately 100-fold more selective for the viral enzyme compared to human DNA polymerase α. sciencesnail.comstackexchange.com This selectivity is a key reason why it can inhibit viral replication at concentrations that are not overwhelmingly toxic to host cells. sciencesnail.com However, the selectivity is not absolute. AZT does show some inhibitory activity against human mitochondrial DNA polymerase γ, which is more sensitive to AZT than other human DNA polymerases. stackexchange.com
Mechanisms of Viral Resistance to Nucleoside Analogs
The efficacy of nucleoside reverse transcriptase inhibitors (NRTIs) like AZT can be compromised by the emergence of drug-resistant viral variants. nih.gov Resistance develops due to the high mutation rate of viral reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA. nih.gov Two primary mechanisms of resistance to NRTIs have been identified: altered discrimination by the reverse transcriptase and the phosphorolytic removal of the incorporated drug. nih.gov
Mutations within the viral pol gene, which codes for reverse transcriptase, are the primary drivers of resistance to AZT and other NRTIs. nih.govbenthamdirect.com These mutations can be broadly categorized into two types based on their mechanism of action.
One class of mutations allows the RT enzyme to better discriminate between the nucleoside analog inhibitor and the natural deoxynucleoside triphosphate (dNTP) substrate. nih.gov This means the mutated enzyme preferentially binds to and incorporates the natural dNTPs, effectively avoiding the chain-terminating NRTI. Key mutations associated with this discrimination mechanism include M184V, K65R, L74V, and the Q151M complex. nih.govnih.gov
The second major class of mutations confers resistance by enhancing the enzyme's ability to remove an already incorporated NRTI from the end of the DNA chain. nih.gov This process is particularly relevant for resistance to thymidine analogs like AZT. A specific set of mutations, known as thymidine analog mutations (TAMs), are selected for under AZT pressure. These include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. nih.gov The accumulation of these mutations allows the virus to overcome the chain-terminating effect of the drug. nih.govnih.gov
Table 1: Key Reverse Transcriptase Mutations Associated with NRTI Resistance
| Mutation | Mechanism of Resistance | Associated Drugs |
| M184V | Discrimination (reduced incorporation of NRTI) | Lamivudine, Emtricitabine |
| K65R | Discrimination | Tenofovir, Abacavir |
| L74V | Discrimination | Didanosine, Abacavir |
| Q151M Complex | Discrimination | Broad NRTI resistance |
| TAMs (e.g., M41L, T215Y) | Excision (enhanced removal of incorporated NRTI) | Zidovudine (B1683550) (AZT), Stavudine |
A critical mechanism for resistance, particularly for TAMs, is the ATP-mediated excision of the incorporated chain-terminating nucleotide. nih.gov This is a phosphorolytic reaction where the RT enzyme uses a pyrophosphate donor, primarily ATP under physiological conditions, to remove the incorporated AZT-monophosphate (AZTMP) from the 3'-end of the primer strand. nih.govnih.gov
The reaction is analogous to pyrophosphorolysis, which is the reverse of the normal DNA polymerization reaction. nih.gov In this case, ATP attacks the phosphodiester bond, cleaving the drug from the DNA chain and generating a dinucleoside polyphosphate (such as Ap4AZT). nih.govnih.gov This effectively repairs the chain-terminated primer, allowing a natural dNTP to be added and DNA synthesis to resume. nih.gov RT enzymes with TAMs exhibit a significantly increased ability to perform this excision reaction compared to the wild-type enzyme. nih.govnih.gov Studies have shown that in the presence of physiological ATP concentrations, mutant RT could extend 12% to 15% of primers terminated by AZTMP, whereas the wild-type enzyme extended less than 0.5%. nih.gov
Primer unblocking is the functional outcome of the ATP-mediated excision process. animatedhivscience.comyoutube.com When AZTMP is incorporated into the nascent viral DNA, it blocks further elongation because its 3'-azido group prevents the formation of a new phosphodiester bond. clinpgx.orgresearchgate.net This is known as "primer blocking." youtube.com
Resistance mutations, specifically TAMs, provide the virus with a mechanism to "unblock" this terminated primer. nih.govnih.gov The drug-resistant RT enzyme, through the ATP-dependent phosphorolytic reaction, excises the AZTMP from the DNA strand. nih.govyoutube.com The removal of the inhibitor frees the 3'-end of the primer, allowing the reverse transcriptase to continue the process of DNA chain elongation and complete the transcription of the viral genome. youtube.com This ability to repair the blocked DNA chain is a key reason why viruses with TAMs can continue to replicate in the presence of AZT. nih.gov
Intracellular Biochemical Interactions Beyond Primary Target
While the primary target of AZT is the viral reverse transcriptase, its active form, AZT-triphosphate (AZT-TP), can also interact with host cellular enzymes, leading to off-target effects and toxicity. clinpgx.orgnih.gov These interactions primarily involve cellular DNA polymerases, with significant consequences for mitochondrial function. stackexchange.com
AZT exhibits a significantly higher affinity (approximately 100-fold greater) for HIV reverse transcriptase than for human cellular DNA polymerases, which is the basis for its therapeutic window. stackexchange.comwikipedia.org However, interactions with host polymerases do occur.
Studies have examined the interaction of AZT-TP with the main replicative DNA polymerases alpha, delta, and epsilon. DNA polymerase alpha was found to incorporate AZT monophosphate, although at a rate 2000-fold slower than the natural substrate, dTTP. nih.gov Inhibition of polymerases alpha, delta, and epsilon was generally weak. nih.gov
The most clinically significant off-target interaction is with mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for replicating mitochondrial DNA. clinpgx.orgnih.govnih.gov AZT-TP acts as an inhibitor of Pol γ. nih.gov Kinetic studies have shown that AZT-TP inhibits bovine cardiac mitochondrial DNA polymerase-gamma with a competitive inhibition constant (Ki) of 1.8 µmol/L and a noncompetitive inhibition constant (Ki') of 6.8 µmol/L. nih.gov While these values are higher than those for HIV RT, they are lower than for other cellular DNA polymerases, indicating a relative sensitivity of Pol γ to the drug. nih.gov This specific inhibition of Pol γ is considered a central mechanism in the mitochondrial toxicity associated with AZT. nih.gov
Table 2: Inhibition of DNA Polymerases by AZT-Triphosphate (AZT-TP)
| Enzyme | Type of Inhibition | Ki Value (µM) | Significance | Reference |
| HIV Reverse Transcriptase | Competitive | ~0.01 - 0.05 | Primary therapeutic target; high affinity. | nih.gov |
| DNA Polymerase Alpha | Competitive | >1000 | Low affinity; marginal inhibition. | nih.gov |
| DNA Polymerase Delta | Competitive | 250 | Moderate affinity; potential for interaction. | nih.gov |
| DNA Polymerase Epsilon | Competitive | 320 | Moderate affinity; potential for interaction. | nih.gov |
| DNA Polymerase Gamma (Mitochondrial) | Mixed (Competitive & Noncompetitive) | 1.8 (Ki), 6.8 (Ki') | Higher affinity than other host polymerases; key to mitochondrial toxicity. | nih.gov |
The inhibition of DNA polymerase gamma by AZT-TP has profound consequences for mitochondrial health. researchgate.netkarger.com Chronic exposure to AZT can lead to the depletion of mitochondrial DNA (mtDNA). clinpgx.orgkarger.com This "mtDNA depletion hypothesis" posits that by inhibiting Pol γ, AZT impairs the replication of the mitochondrial genome. researchgate.netkarger.com
A reduction in mtDNA copy number leads to a decreased synthesis of essential proteins encoded by mtDNA. nih.gov These proteins are critical components of the electron transport chain (ETC), which is responsible for oxidative phosphorylation and ATP production. karger.com The resulting ETC dysfunction disrupts cellular energy metabolism and can lead to increased anaerobic respiration, lactate (B86563) production, and oxidative stress. clinpgx.orgresearchgate.net Ultrastructural studies in animal models have revealed mitochondrial swelling and disruption of cristae in skeletal muscle following AZT treatment. nih.gov This cascade of events—inhibition of Pol γ, mtDNA depletion, impaired ETC function, and energy crisis—underlies the pathogenesis of AZT-induced myopathy and other mitochondrial toxicities. nih.govkarger.com
Modulation of Endogenous Deoxynucleotide Metabolism
3'-azido-3'-deoxythymidine (AZT), a structural analog of the nucleoside thymidine, significantly influences the intracellular pools of deoxynucleotide triphosphates (dNTPs), which are the building blocks for DNA synthesis. sciencesnail.comclinpgx.org The metabolic activation of AZT involves its phosphorylation to AZT monophosphate (AZT-MP), diphosphate (AZT-DP), and the active triphosphate (AZT-TP) by cellular kinases. sciencesnail.com This process and the presence of AZT and its metabolites can disrupt the delicate balance of endogenous dNTP pools.
Studies in various human cell lines, including HL-60, H-9, and K-562, have demonstrated the dose- and time-dependent effects of AZT on dNTP concentrations. nih.gov Exposure to AZT typically leads to an initial decrease in the levels of deoxythymidine triphosphate (dTTP) and deoxyguanosine triphosphate (dGTP). nih.gov This is often followed by a recovery phase where the levels return toward control concentrations. In contrast, the levels of deoxycytidine triphosphate (dCTP) have been observed to increase following AZT exposure. The concentration of deoxyadenosine (B7792050) triphosphate (dATP) appears to be relatively unaffected. nih.gov
The accumulation of AZT-5'-monophosphate (AZT-MP) is a significant factor in these modulations. High intracellular concentrations of AZT-MP have been recorded in treated cells. nih.gov This accumulation can interfere with nucleotide metabolism pathways. Furthermore, cells treated with AZT have been shown to release thymidine and, to a lesser extent, deoxyuridine into the surrounding medium. nih.gov
The table below summarizes the observed changes in deoxynucleotide triphosphate pools in human cell lines upon exposure to AZT.
| Cell Line | AZT Concentration | Effect on dTTP | Effect on dGTP | Effect on dCTP | Effect on dATP |
| HL-60 | 200 µM | Initial Decrease, then recovery | Initial Decrease, then recovery | Increase | Relatively Unchanged |
| H-9 | 200 µM | Initial Decrease, then recovery | Initial Decrease, then recovery | Increase | Relatively Unchanged |
| K-562 | 200 µM | Initial Decrease, then recovery | Initial Decrease, then recovery | Increase | Relatively Unchanged |
Data sourced from studies on human cell lines. nih.gov
Effects on Cellular Processes (e.g., Glycosylation, Iron Supply)
Beyond its direct impact on DNA synthesis and nucleotide metabolism, AZT and its metabolites affect other fundamental cellular processes, including protein glycosylation and iron homeostasis.
Glycosylation
Protein glycosylation, the enzymatic process of attaching oligosaccharide chains (glycans) to proteins, is crucial for proper protein folding, stability, and function. wikipedia.org Research has revealed that AZT can potently inhibit this process. nih.gov The primary metabolite responsible for this effect is 3'-azido-3'-deoxythymidine monophosphate (AZT-MP). nih.gov
The mechanism of inhibition occurs within the Golgi apparatus. AZT-MP directly competes with several pyrimidine-sugars, such as uridine (B1682114) diphosphate galactose and uridine diphosphate N-acetylglucosamine, for their transport into the Golgi membranes. nih.gov By interfering with the transport of these essential sugar donors, AZT-MP effectively disrupts the glycosylation of newly synthesized proteins. This inhibition of a critical post-translational modification represents a distinct mechanism of AZT's cellular impact, separate from the actions of its triphosphate form on DNA polymerases. nih.gov
Iron Supply
Prolonged exposure to AZT has been clinically associated with hematological toxicities, including anemia, which has led to investigations into its effects on cellular iron metabolism. nih.govnih.gov While a strict correlation between AZT treatment and iron overload has been noted, studies suggest that AZT itself may not be directly responsible for this phenomenon. nih.govnih.gov
Investigations into the iron-chelating abilities of AZT and its phosphorylated derivatives have provided insights into their potential roles. In vitro experiments have demonstrated that while AZT and AZT-MP are ineffective as iron chelators, the triphosphate form, AZT-TP, exhibits a significant capacity to remove iron from transferrin, the primary iron-transporting protein in the blood. nih.gov
Furthermore, AZT treatment has been shown to affect the cellular machinery for iron uptake. In K562 cells, exposure to AZT led to an increased number of transferrin receptors on the plasma membrane. nih.gov This was not due to increased receptor synthesis but rather a slowing of their endocytosis pathway. Despite the higher number of surface receptors, the intracellular accumulation of iron remained similar to that in control cells. nih.gov These findings suggest that while AZT influences components of the iron supply pathway, the mechanisms leading to iron overload observed in therapeutic settings are likely complex and may not be a direct consequence of the drug's actions. nih.govnih.gov
The table below summarizes the iron chelation capacity of AZT and its phosphorylated derivatives.
| Compound | Iron Chelating Ability |
| 3'-azido-3'-deoxythymidine (AZT) | Ineffective |
| AZT-monophosphate (AZT-MP) | Ineffective |
| AZT-triphosphate (AZT-TP) | Significant |
Data based on in vitro chelation assays. nih.gov
Metabolic Pathways and Biotransformation Studies
Hepatic Metabolism of AZT and Dinucleoside Analogues
The hepatic metabolism of nucleoside analogues like AZT involves several key pathways, which serve as a basis for understanding the potential biotransformation of dinucleoside derivatives such as Azt-P-azt. The primary metabolic routes for AZT include glucuronidation and reduction of the azido (B1232118) group. scielo.brscielo.brbeilstein-journals.orgnih.gov
Glucuronidation Pathways
Glucuronidation is a major metabolic pathway for AZT, primarily occurring in the liver. This process is catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes, with UGT2B7 identified as the principal isoform responsible for AZT glucuronidation. nih.govrsc.org This conjugation reaction results in the formation of zidovudine-5'-glucuronide (GAZT), which is considered an inactive metabolite. scielo.brscielo.brbeilstein-journals.orgnih.gov GAZT is subsequently excreted, with a significant portion of a total AZT dose (approximately 60-75% in humans) eliminated in the urine in this glucuronide form. scielo.brnih.govnih.gov Studies using human microsomal preparations have indicated that AZT glucuronidation can exhibit interindividual variations, potentially influenced by polymorphisms in the UGT2B7 isoform. scielo.brnih.gov
Table 1: Key Enzyme Involved in AZT Glucuronidation
| Enzyme | Primary Role in AZT Metabolism |
| UGT2B7 | Principal isoform catalyzing 5'-glucuronidation |
Reduction of the Azido Group
Another metabolic pathway for AZT involves the reduction of its azido group at the 3' position. scielo.brscielo.brbeilstein-journals.orgnih.gov This reaction leads to the formation of 3'-amino-3'-deoxythymidine (B22303) (AMT). scielo.brbeilstein-journals.orgnih.govrsc.orgnih.gov The reduction is thought to be mediated by cytochrome P450 (CYP) isoenzymes, NADPH-cytochrome P450 reductase, and cytochrome b5 reductase. scielo.brnih.govrsc.orgnih.gov In vitro studies using liver microsomes have suggested the involvement of CYP2B, CYP3A, and CYP4A subfamilies in this reduction process. scielo.br AMT is a metabolite of AZT and its formation has been observed in human liver microsomes. nih.govnih.gov
Table 2: Enzymes Involved in AZT Azido Group Reduction
| Enzyme Class/Component | Role in AZT Metabolism |
| Cytochrome P450 isoenzymes | Involved in azido group reduction |
| NADPH-cytochrome P450 reductase | Involved in azido group reduction |
| Cytochrome b5 reductase | Involved in azido group reduction |
In Vitro Metabolic Studies of this compound and Related Dimer Compounds
While extensive data on the specific in vitro metabolism of this compound is limited in the provided sources, studies on related dinucleoside phosphate (B84403) analogues of NRTIs offer insights into potential biotransformation pathways. These compounds, including those with 5'-5' linkages, are subject to enzymatic cleavage. asm.org
Enzymatic Cleavage of Dinucleoside Phosphate Linkages
Dinucleoside phosphates, including those with 5'-5' phosphodiester linkages like this compound, can undergo enzymatic hydrolysis. Various enzymes, such as phosphodiesterases and nucleotidases, are known to cleave phosphodiester bonds in nucleic acids and related molecules. beilstein-journals.orgnih.govrsc.orgacs.orgresearchgate.netresearchgate.net The specific enzymes responsible for cleaving the 5'-5' phosphodiester bond in this compound would likely be a key determinant of its metabolic fate. Studies on the enzymatic cleavage of dinucleoside polyphosphates (which contain multiple phosphate groups linking the nucleosides) have shown that different enzymes can cleave these linkages, often yielding nucleoside monophosphates or other phosphorylated products. nih.govpsu.edusemanticscholar.org While these studies focus on polyphosphate linkages, they highlight the principle of enzymatic scission of phosphate bonds in dinucleotide structures.
Research on a related dinucleoside phosphate, AZT-P-ddI (a dimer of AZT and didanosine), incubated with hepatocytes, demonstrated the cleavage of the dimer. This study provides a relevant example of how NRTI dinucleoside phosphates can be metabolized.
Identification of Metabolites
The in vitro metabolic studies of related NRTI dinucleoside phosphates, such as AZT-P-ddI, have shown the presence of several metabolites. Upon incubation of AZT-P-ddI with hepatocytes, metabolites detected in the extracellular and intracellular compartments included the parent nucleosides AZT and ddI, as well as their respective metabolites. For the AZT component, metabolites such as AMT, GAZT, and AZT-MP were identified. This suggests that enzymatic cleavage of the dinucleoside phosphate linkage can release the individual nucleoside analogues, which then undergo their characteristic metabolic transformations, including glucuronidation, azido group reduction, and phosphorylation.
Furthermore, a reduced form of the dimer, AMT-P-ddI, was detected in human liver microsomes under anaerobic conditions, indicating that the azido group reduction can occur even within the dimeric structure.
Based on these findings with a related compound, the expected metabolites of this compound would likely include AZT (resulting from the cleavage of the 5'-5' phosphodiester bond) and the known metabolites of AZT, such as GAZT and AMT. Intracellularly, the phosphorylated forms of AZT (AZT-MP, AZT-DP, and AZT-TP) would also be anticipated.
Intracellular Pharmacokinetics and Accumulation of Metabolites
Following cellular uptake, nucleoside analogues like AZT undergo intracellular phosphorylation to their active triphosphate forms. scielo.brnih.govnih.govacs.org This process is mediated by host cellular kinases. acs.org For AZT, the phosphorylation pathway involves the sequential conversion of AZT to zidovudine-5'-monophosphate (AZT-MP) by thymidine (B127349) kinase, then to zidovudine-5'-diphosphate (AZT-DP) by thymidylate kinase, and finally to the active zidovudine-5'-triphosphate (AZT-TP) by nucleoside diphosphate (B83284) kinase. nih.govacs.org
Intracellular pharmacokinetic studies of AZT have shown that AZT-MP is often the predominant intracellular metabolite, suggesting that the conversion of AZT-MP to AZT-DP by thymidylate kinase can be a rate-limiting step in the formation of the active triphosphate. nih.govacs.org The accumulation of intracellular metabolites, particularly AZT-MP, has been noted in various cell types. acs.org
While specific data on the intracellular pharmacokinetics and accumulation of this compound and its metabolites are not extensively detailed in the provided sources, it can be inferred that if this compound is cleaved intracellularly to release AZT, the resulting AZT would then be subject to intracellular phosphorylation, leading to the formation and accumulation of its phosphorylated metabolites (AZT-MP, AZT-DP, and AZT-TP) within the cell, similar to the process observed with the administration of AZT itself. The rate and extent of cleavage of this compound and the subsequent cellular uptake and phosphorylation of the released AZT would determine the intracellular concentrations of these metabolites.
Table 3: Intracellular Phosphorylated Metabolites of AZT
| Metabolite | Abbreviation |
| Zidovudine-5'-monophosphate | AZT-MP |
| Zidovudine-5'-diphosphate | AZT-DP |
| Zidovudine-5'-triphosphate | AZT-TP |
Structure Activity Relationship Sar and Rational Design
Principles of Structure-Activity Relationships in Nucleoside Analogues
Nucleoside analogues are compounds that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. ekb.eg They typically consist of a sugar moiety linked to a purine (B94841) or pyrimidine (B1678525) base. ekb.eg Antiviral nucleoside analogues exert their effects primarily by interfering with viral replication, often by inhibiting viral polymerases or acting as chain terminators after being incorporated into the nascent viral nucleic acid chain. ekb.eggoogle.comrsc.orgbiorxiv.org For most nucleoside analogues to be active, they must undergo intracellular phosphorylation by viral and/or host cellular kinases to form the corresponding triphosphate. acs.orgcsic.esuni-hamburg.denih.govmdpi.com This triphosphate form is the active metabolite that competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain. csic.esnih.govmdpi.com
SAR studies in nucleoside analogues involve systematically modifying different parts of the nucleoside scaffold – the sugar, the base, or the linkage between them – and evaluating the impact of these changes on antiviral activity, cellular uptake, metabolism, and toxicity. nih.govnih.govresearchgate.netbiorxiv.orgbiorxiv.org Modifications can include adding or replacing substituents, altering the sugar ring structure, or changing the type of glycosidic bond. ekb.egnih.gov These alterations can significantly influence a compound's ability to be recognized and phosphorylated by kinases, its affinity for viral polymerases, its stability, and its ability to cross cell membranes. ekb.egnih.govthieme-connect.com
Impact of Structural Modifications on Antiviral Efficacy
Structural modifications to the nucleoside scaffold can have profound effects on antiviral efficacy. These modifications aim to enhance potency, broaden the antiviral spectrum, overcome resistance, or improve pharmacokinetic properties. nih.govnih.govbiorxiv.orgbiorxiv.org
The 5'-hydroxyl group of a nucleoside is a critical site for phosphorylation, the initial step in the metabolic activation pathway to the active triphosphate form. acs.orgcsic.esnih.govmdpi.com Modifications at this position can significantly impact a compound's ability to be phosphorylated by cellular kinases. For example, modification of the 5'-hydroxy group has been shown to markedly reduce antiviral activity for some nucleoside analogues. nih.gov
In the case of AZT-P-AZT, the 5'-hydroxyl groups of two AZT molecules are linked via a phosphodiester bond. ontosight.ai This modification inherently changes the phosphorylation requirements compared to the parent nucleoside AZT, which is phosphorylated at its 5'-hydroxyl group. While AZT itself requires host cell kinases for activation, the dimeric phosphodiester structure of this compound represents a different chemical entity with potentially altered cellular uptake and intracellular processing. Studies comparing the antiviral potency of this compound to AZT and other nucleotide dimers have shown that the homodimer this compound had lower antiviral potency than AZT in primary human peripheral blood mononuclear cells infected with HIV-1. nih.gov This suggests that the 5'-5' phosphodiester linkage, while a modification of the 5'-hydroxyl position, did not lead to enhanced antiviral activity compared to the parent nucleoside in this context.
Alterations to the sugar ring of nucleoside analogues are common strategies to influence their biological activity and selectivity. ekb.egrsc.orgresearchgate.net These modifications can involve changes to sugar substituents, replacement of the ring oxygen with another atom (e.g., carbon in carbocyclic analogues), changes in ring size, or the creation of acyclic structures. ekb.egnih.gov
Specific examples of sugar modifications include changes at the 2', 3', and 4' positions. ekb.egnih.govnih.govbiorxiv.orgbiorxiv.orgnih.gov For instance, the presence of a 3'-azido group on the sugar ring, as in AZT, is associated with potent antiviral activity against HIV-1 by acting as a chain terminator due to the absence of a 3'-hydroxyl group necessary for chain elongation. google.comnih.gov Modifications at the 2'-position, such as the introduction of a fluorine or methyl group, can impact the conformation of the sugar and influence recognition by viral polymerases or resistance to enzymatic degradation. nih.govmdpi.comnih.gov Alterations at the 4'-position, such as the addition of a cyano group, have also been explored and can lead to broad-spectrum antiviral activity. nih.gov These sugar modifications can significantly alter the compound's chemical and physical properties, leading to remarkable variations in biological activity and selective toxicity. ekb.eg
Substitution patterns on both the sugar and the nucleobase moieties of nucleoside analogues and their derivatives play a crucial role in defining their SAR. ekb.egrsc.orgnih.govnih.govbiorxiv.orgbiorxiv.orgthieme-connect.comresearchgate.netacs.org
On the sugar, beyond the modifications discussed above, the stereochemistry of substituents is critical for recognition by enzymes. researchgate.net On the nucleobase, modifications such as halogenation or the introduction of different functional groups can influence base pairing, metabolic stability, and interactions with viral targets. ekb.egnih.gov For example, substitution at the C-5 position of pyrimidine nucleosides with small alkyl groups (H, CH3, C2H5) has been shown to maintain high antiviral potency, while larger alkyl functions can reduce activity. nih.gov Replacement of the natural base with an analogue, such as replacing uracil (B121893) with cytosine or 5-methylcytosine (B146107) in AZT-related compounds, can also yield analogues with high potency. nih.gov
Design of Prodrugs for Enhanced Intracellular Delivery
A major challenge for many nucleoside analogues, particularly nucleotides (phosphorylated nucleosides), is their poor cellular uptake due to their charged nature. acs.orgcsic.esmdpi.comthieme-connect.comnih.gov To overcome this, prodrug strategies are employed to enhance intracellular delivery. acs.orguni-hamburg.denih.govmdpi.comthieme-connect.comnih.govmdpi.comgoogle.comacs.org Prodrugs are inactive or less active derivatives that are converted to the active drug inside the cell through enzymatic or chemical cleavage. acs.orgthieme-connect.com
The design of nucleoside prodrugs often involves masking polar or charged groups, such as phosphates, with lipophilic moieties to facilitate passive diffusion across cell membranes. acs.orgcsic.esuni-hamburg.dethieme-connect.com Once inside the cell, these masking groups are removed, releasing the active nucleoside or nucleotide. acs.orgcsic.es Various prodrug approaches have been developed, including the use of aryloxyphosphoramidates (ProTides), cyclic phosphoramidates, and lipid conjugates. acs.orguni-hamburg.dethieme-connect.comgoogle.comacs.orgnih.gov These strategies aim to bypass the initial phosphorylation steps, which can be rate-limiting or inefficient for some nucleoside analogues. csic.esuni-hamburg.de
This compound, as a dinucleoside phosphate (B84403), can be considered a type of derivative that might have been explored with considerations related to altered delivery or metabolism compared to the parent AZT. While not a typical prodrug designed to release a monophosphate intracellularly via masking of phosphate charges in the conventional sense of a lipophilic ester, its dimeric and phosphorylated nature inherently affects its cellular transport and fate.
The chemical stability of prodrugs is a critical factor in their design and efficacy. A prodrug must be stable enough in the extracellular environment (e.g., in the bloodstream or cell culture media) to reach the target cells, but it must also be efficiently cleaved intracellularly to release the active drug. mdpi.comnih.gov
Factors influencing prodrug stability include pH, temperature, and the presence of enzymes. mdpi.comnih.gov For example, some phosphodiester derivatives have shown varying half-lives depending on the pH. mdpi.com The stability of prodrugs in biological matrices like plasma and cell culture media is routinely evaluated during drug development. mdpi.comnih.gov Poor stability can lead to premature cleavage and inactivation of the prodrug before it reaches its target, while excessive stability can result in insufficient release of the active drug intracellularly.
While specific data on the chemical stability of this compound in various biological conditions is not extensively detailed in the provided search results, the general principles of prodrug stability discussed are relevant to understanding the potential behavior of this dinucleoside phosphate derivative. The phosphodiester linkage in this compound is susceptible to hydrolysis, which could occur chemically or enzymatically, influencing its stability and the potential release of AZT or phosphorylated AZT species.
Here is a data table summarizing the antiviral potency of this compound compared to related compounds, based on the provided search results:
| Compound | Antiviral Potency (Relative) | Therapeutic Index (Relative to AZT) | Reference |
| This compound | Lower than AZT | Low | nih.gov |
| AZT | Reference | Reference | nih.gov |
| AZT-P-ddA | Greater than or equal to AZT | Greater than AZT | nih.gov |
| AZT-P-ddI | Greater than or equal to AZT | Greater than AZT | nih.gov |
| AZT-P(CyE)-ddA | Lower than AZT-P-ddA/ddI | - | nih.gov |
| AZT-P(CyE)-ddI | Lower than AZT-P-ddA/ddI | - | nih.gov |
Note: Relative potency and therapeutic index are based on the comparison provided in the cited source nih.gov. Specific numerical values for potency (e.g., EC50) and therapeutic index were not consistently available across all compounds in the snippet.
Development of Multi-Target-Directed Ligands (MTDLs) based on the AZT Scaffold
The concept of polypharmacology, utilizing single agents that interact with multiple targets, has gained traction in drug discovery, particularly for complex diseases like AIDS. nih.govmdpi.com Despite the success of combined antiretroviral therapy (cART), the emergence of drug resistance and challenges with adherence necessitate the development of new therapeutic strategies. nih.govmdpi.com 3'-azido-2',3'-dideoxythymidine, commonly known as azidothymidine or zidovudine (B1683550) (AZT), has served as a significant starting scaffold in the search for new antiretroviral compounds due to its established activity against retroviruses like HIV. nih.govmdpi.comunibo.itresearchgate.netdntb.gov.ua Medicinal chemistry approaches, such as molecular hybridization, have been employed to incorporate the AZT structure into novel compounds, leading to the development of multi-target-directed ligands (MTDLs) as potential antiretrovirals. nih.govmdpi.comunibo.itresearchgate.netdntb.gov.ua
Within the scope of developing AZT-based MTDLs and hybrids, the compound this compound has been explored. unibo.it this compound, also known as thymidine (B127349), 3'-azido-3'-deoxythymidylyl-(5'-5')-3'-azido-3'-deoxy-, is characterized as a dinucleoside phosphate compound. ontosight.ai Its structure comprises two molecules of 3'-azido-3'-deoxythymidine (AZT) linked together via a 5'-5' phosphodiester bond. ontosight.ai This structural arrangement has garnered attention in antiviral research, particularly concerning retroviral infections such as Human Immunodeficiency Virus (HIV). ontosight.ai
Research into the biological activity of this compound suggests it may exhibit antiviral properties, potentially acting as a chain terminator during viral reverse transcription, similar to the mechanism of action of AZT's active metabolite, zidovudine 5'-triphosphate. ontosight.aibritannica.comdrugbank.com Studies evaluating AZT-based hybrids have included this compound (referred to as compound 32 in some literature) to assess its inhibitory effects. unibo.it
Detailed research findings on this compound within the context of AZT-based MTDL development have provided insights into its potency against HIV-1 replication. Comparative studies have evaluated the activity of this compound alongside parent compounds like AZT. The inhibitory dose 50% (ID50) and effective dose 50% (ED50) values provide a measure of the compound's potency in inhibiting viral activity and protecting cells, respectively. unibo.it
The table below presents representative biological activity data for this compound in comparison to AZT and other related compounds, highlighting its profile within the series of evaluated AZT-based hybrids. unibo.it
| Compound | ID50 (µM) | ED50 (µM) |
| This compound | 60 | 1.5 |
| AZT | 100 | 4.0 |
| ddA | 400 | 7.0 |
| ddI | 450 | 7.5 |
| AZT+ddA | 80 | 0.6 |
Data derived from research on AZT-based hybrids as potential HIV-1 replication inhibitors. unibo.it
These findings indicate that this compound demonstrates enhanced potency compared to AZT and other tested compounds in terms of both inhibiting viral activity (lower ID50) and cellular protection (lower ED50), with the exception of the AZT+ddA combination in the ED50 assay. unibo.it The exploration of dinucleoside phosphates like this compound exemplifies the strategies employed in the development of AZT-based MTDLs, aiming to achieve improved anti-HIV profiles through structural modifications and hybridization. mdpi.comunibo.it This research contributes to the broader effort of designing more potent and effective antiretroviral agents by leveraging the established pharmacophore of AZT and exploring multi-target approaches. nih.govmdpi.comunibo.itdntb.gov.uaontosight.ai
Computational and Theoretical Chemistry Approaches
Quantitative Structure-Activity Relationship (QSAR) Modeling
Descriptor Selection and Model Building
In general QSAR studies, descriptor selection involves identifying and calculating molecular descriptors that quantitatively represent various structural, electronic, and physicochemical properties of the compounds being studied. researchgate.net These descriptors can range from simple counts of atoms and bonds (0D, 1D) to more complex representations of molecular shape, electronic distribution, and topological features (2D, 3D, 4D). The selection of relevant descriptors is crucial for building a meaningful and predictive QSAR model. Statistical methods are then employed to build a mathematical model that correlates the selected descriptors with the observed biological activity. researchgate.net Common techniques include multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and artificial neural networks (ANN). The process typically involves dividing the dataset into training and test sets for model construction and validation. researchgate.net
Specific details regarding the types of descriptors used or the model building methodologies applied in QSAR studies specifically for Azt-P-azt were not found in the search results.
Predictive Modeling of Biological Activity
Once a QSAR model is built and validated, it can be used to predict the biological activity of new compounds that were not included in the training set. researchgate.nettandfonline.com The predictive power of a QSAR model is assessed using various statistical metrics, such as the correlation coefficient (R²), the predictive correlation coefficient (Q²), and the root mean squared error (RMSE), often evaluated through techniques like cross-validation and external validation using a test set. A robust and validated QSAR model can serve as a valuable tool for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. researchgate.net
Information on the predictive modeling of biological activity specifically for this compound using QSAR approaches was not available in the analyzed search results.
Theoretical Studies on Chemical Stability and Hydrolysis Mechanisms
Theoretical studies employing computational quantum mechanics and molecular dynamics simulations are valuable for investigating the chemical stability and hydrolysis mechanisms of drug compounds and prodrugs. These studies can provide insights into reaction pathways, transition states, activation energies, and the influence of environmental factors such as pH and solvation on the degradation process. Understanding the stability and hydrolysis of a compound is critical for predicting its behavior in vitro and in vivo, including its shelf life, formulation, and how it might be metabolized or activated in biological systems.
Research has been conducted on the chemical stability and hydrolysis of AZT prodrugs, utilizing computational methods to rationalize experimental findings and design compounds with optimized properties. These studies have explored different linkages (e.g., ester, carbonate, carbamate) and the impact of structural modifications on hydrolysis rates and pathways. Theoretical analyses have also contributed to understanding enzymatic processes involving AZT metabolites, such as the incorporation and release of AZT-TP by polymerases.
However, specific theoretical studies detailing the chemical stability and hydrolysis mechanisms specifically of the this compound dinucleoside phosphate (B84403) compound were not found in the conducted search. Therefore, a detailed discussion of the theoretical insights into this compound's degradation pathways or stability under various conditions cannot be provided based on the available search results.
Advanced Analytical Characterization Techniques in Azt P Azt Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable tools in the structural characterization of complex organic molecules. For nucleoside analogs such as Azt-P-azt, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide complementary information essential for confirming synthesized structures and understanding molecular features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules by examining the magnetic properties of atomic nuclei, most commonly 1H and 13C. For nucleoside phosphates, NMR provides information about the chemical environment of hydrogen and carbon atoms, allowing for the assignment of specific peaks to different parts of the molecule, including the sugar rings, nucleobases, and phosphate (B84403) linkages. High-resolution NMR, including 1H and 13C NMR, has been used in the analysis of 3'-azido-3'-deoxythymidine-5'-phosphate (AZT-P), a related phosphorylated nucleoside nih.gov. The application of these techniques to this compound would yield characteristic spectra reflecting the dimer structure, with distinct signals for the protons and carbons of the two AZT moieties and the phosphodiester bond. 31P NMR is also particularly useful for phosphorus-containing compounds like this compound, providing direct information about the phosphate group(s) nih.govscientific.netacs.org. Studies on similar dinucleotide analogs have successfully employed 1H, 13C, and 31P NMR for structural confirmation scientific.net. NMR titration experiments have also been used to study interactions of AZT metabolites with proteins nih.gov.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. By measuring the absorption or transmission of infrared light, FTIR provides a molecular fingerprint that can be used to confirm the presence of specific bonds and functional groups within this compound. For compounds containing the azido (B1232118) group (N3), a strong, characteristic absorption band is typically observed around 2100 cm⁻¹ due to the asymmetric stretching vibration scielo.br. Other key functional groups in this compound, such as carbonyl (C=O) groups in the thymine (B56734) base and C-H, N-H, and C-O-C stretches, would also exhibit distinct peaks in the FTIR spectrum scielo.brturkjps.org. FTIR has been used to study the compatibility of AZT with excipients, indicating the absence of significant chemical interactions by observing the preservation of characteristic peaks turkjps.orgresearchgate.net. This technique is valuable for verifying the structural integrity of this compound and assessing its purity.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. MS is essential for determining the exact molecular mass of this compound and for obtaining structural information through the analysis of fragment ions. Different ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can be coupled with various mass analyzers to achieve high sensitivity and resolution. MS has been widely used in the characterization of AZT and its metabolites nih.govnih.govnih.govmdpi.comnih.gov. Analysis of the fragmentation pattern in MS/MS experiments can provide detailed structural insights by breaking down the molecule into smaller, identifiable fragments nih.gov. This is particularly useful for confirming the phosphodiester linkage and the presence of the two AZT units in this compound. GC-MS has also been used in the analysis of related compounds and degradation products nih.govnih.govcapes.gov.br.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are vital for separating a compound from a mixture and assessing its purity. For this compound, these methods are crucial during synthesis and formulation to isolate the desired product and quantify impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. Based on the differential partitioning of analytes between a stationary phase and a mobile phase, HPLC can effectively separate this compound from related substances, precursors, or degradation products. Various stationary phases (e.g., reversed-phase) and mobile phase compositions can be employed to optimize the separation. HPLC with UV detection is commonly used for analyzing nucleoside analogs due to their UV absorbance properties plos.orgasianpharmtech.com. Preparative HPLC has been successfully used for the separation and purification of 3'-azido-3'-deoxythymidine-5'-phosphate (AZT-P), yielding high purity levels nih.gov. This demonstrates the capability of HPLC for purifying phosphorylated nucleosides. Analytical HPLC is used for purity assessment and quantification.
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are particularly valuable for the analysis of complex samples containing this compound.
LC-MS couples HPLC with MS, allowing for the separation of components in a mixture by LC followed by their identification and quantification by MS. This provides both chromatographic retention time and mass spectral data for each component, enabling the identification of known and unknown impurities, and the characterization of degradation products nih.gov. LC-MS/MS (tandem mass spectrometry) offers even greater specificity and sensitivity by performing fragmentation of selected ions acs.orgasm.orgscispace.comresearchgate.net. LC-MS/MS methods have been developed for the simultaneous quantification of multiple antiretroviral drugs, including AZT, in biological samples scispace.comresearchgate.net. This technique is highly suitable for analyzing this compound in various matrices and assessing its purity and stability.
GC-MS couples Gas Chromatography with MS. While GC is typically used for volatile or semi-volatile compounds, derivatization can be employed to make less volatile compounds amenable to GC analysis. GC-MS has been used in the analysis of AZT and its thermal decomposition products nih.govnih.govcapes.gov.br. Although this compound is a larger, less volatile molecule than AZT, GC-MS could potentially be applied after appropriate derivatization, particularly for the analysis of volatile impurities or degradation products. GC-MS is known for its high sensitivity and specificity in metabolite analysis azolifesciences.com.
Biochemical Assays for Enzyme Activity and Inhibition Studies
Biochemical assays are fundamental tools for quantifying the activity of enzymes and evaluating the inhibitory effects of compounds like this compound. These assays measure the rate at which an enzyme converts a substrate into a product, providing insights into enzyme kinetics and the potency of inhibitors. wikipedia.orgnih.gov
In the context of this compound, which acts as a nucleoside reverse transcriptase inhibitor (NRTI), biochemical assays are primarily used to study its interaction with reverse transcriptase (RT), the enzyme essential for HIV replication. wikipedia.orgbritannica.com this compound, as the triphosphate form, competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA chain. wikipedia.orgbritannica.com Its incorporation leads to chain termination due to the absence of a 3'-hydroxyl group necessary for phosphodiester bond formation. britannica.comctdbase.org
Enzyme activity assays for reverse transcriptase typically involve incubating the enzyme with a template-primer complex and nucleoside triphosphates, including a modified or labeled substrate to track the reaction. The rate of product formation (DNA synthesis) is then measured. wikipedia.org Inhibition studies involve performing these assays in the presence of varying concentrations of this compound to determine its effect on enzyme activity. The half-maximal inhibitory concentration (IC₅₀) is a common parameter derived from these studies, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov
Research findings using biochemical assays have demonstrated the potent inhibitory activity of this compound against HIV-1 reverse transcriptase. Studies have investigated the kinetics of incorporation of this compound into the DNA chain and the enzyme's fidelity. acs.org Furthermore, biochemical assays are vital for characterizing the impact of mutations in reverse transcriptase that confer resistance to this compound. These mutations can affect the enzyme's affinity for this compound or enhance the excision of the incorporated nucleotide, thereby restoring viral DNA synthesis. acs.orgnih.govnih.govnih.gov
For example, studies on AZT-resistant HIV-1 RT mutants have utilized biochemical assays to show altered enzymatic properties, such as changes in the rate of nucleotide incorporation and the ability to excise incorporated AZT monophosphate (AZTMP) in the presence of ATP. acs.orgnih.gov These assays often involve measuring the extension of a DNA primer annealed to an RNA template by reverse transcriptase in the presence of different nucleotide combinations and inhibitors. acs.orgnih.gov
Biochemical assays can be performed using various detection methods, including radiometric assays using radioactively labeled nucleotides, or fluorescence-based assays. wikipedia.orgspringermedizin.de The choice of assay depends on the specific question being addressed and the available resources.
Crystallographic Studies of Enzyme-Substrate/Inhibitor Complexes
X-ray crystallography provides high-resolution three-dimensional structural information about proteins and their complexes with substrates or inhibitors. This technique is invaluable for understanding the molecular basis of enzyme function and inhibition, including how compounds like this compound interact with their target enzymes. jove.comiucr.org
Crystallographic studies involving this compound primarily focus on obtaining crystal structures of HIV-1 reverse transcriptase in complex with this compound or DNA chains terminated by AZTMP (the monophosphate form resulting from incorporation of this compound). These structures reveal the precise binding site of the inhibitor, the interactions between the inhibitor and amino acid residues in the enzyme's active site, and conformational changes in the enzyme upon inhibitor binding. nih.govnih.govrcsb.org
The process typically involves purifying the enzyme and forming a stable complex with the inhibitor or a relevant DNA substrate. Crystals of the complex are then grown under controlled conditions. jove.com X-rays are diffracted by the electron cloud of the atoms in the crystal, producing a diffraction pattern that can be used to computationally reconstruct the electron density map of the molecule. jove.comresearchgate.net The atomic structure is then built into this electron density map.
Crystallographic studies have provided critical insights into how this compound inhibits reverse transcriptase. Structures of RT in complex with AZTMP-terminated DNA primers have shown how the incorporated AZTMP resides at the 3' end of the primer, preventing further elongation by blocking the addition of the next nucleotide. nih.govrcsb.org These structures illustrate the steric clash or lack of a reactive group that leads to chain termination.
Furthermore, crystallography has been instrumental in understanding the structural mechanisms of resistance to this compound. Crystal structures of resistant RT mutants in complex with AZTMP-terminated DNA and ATP have revealed how resistance mutations can create or enhance an ATP-binding site that facilitates the excision of the incorporated AZTMP. nih.govnih.gov For instance, specific mutations in HIV-1 RT have been shown to alter the conformation of the active site or adjacent regions, favoring the binding of ATP and the subsequent phosphorolytic cleavage of the phosphodiester bond linking AZTMP to the DNA primer. nih.govnih.gov
Studies have determined crystal structures of wild-type and AZT-resistant reverse transcriptase in complex with the excision product, AZT adenosine (B11128) dinucleoside tetraphosphate (B8577671) (AZTppppA). These structures showed differential binding of the AMP part of AZTppppA to wild-type and resistant enzymes, while the AZT triphosphate part bound similarly, highlighting how resistance mutations specifically impact the excision mechanism. nih.govnih.gov
Crystallographic data, including resolution, R-values, and space group information, are typically reported to assess the quality of the determined structure. rcsb.org These studies provide a static picture of the enzyme-inhibitor complex, complementing the dynamic information obtained from biochemical assays. jove.comiucr.org
The combination of biochemical assays and crystallographic studies provides a powerful approach to understand the molecular mechanisms underlying the activity of compounds like this compound and the evolution of resistance, guiding the development of new and more effective inhibitors.
Q & A
Q. Methodological Approach :
- Use serial viral isolates from longitudinal patient samples to track phenotypic changes in drug sensitivity .
- Incorporate genotypic analysis (e.g., codon 184 mutation screening) to correlate structural changes with resistance profiles .
- Include in vitro selection experiments with AZT and 3TC to simulate resistance evolution under controlled conditions .
- Validate findings using site-directed mutagenesis to confirm the role of specific mutations (e.g., Val-184) in altering drug sensitivity .
Table 1 : Key mutations and their phenotypic effects in AZT-3TC studies
| Mutation (Reverse Transcriptase) | AZT Sensitivity | 3TC Sensitivity | Source |
|---|---|---|---|
| M41L, T215Y | Resistant | Unaffected | |
| M184V | Sensitized | Resistant | |
| M41L + M184V | Partial Rescue | Resistant |
How should researchers address contradictions in drug sensitivity data between in vitro and clinical studies?
Q. Analytical Framework :
- Compare mutation prevalence : Clinical isolates may harbor multiple mutations that interact antagonistically (e.g., M184V suppressing AZT resistance from M41L) .
- Control for host factors : Immune responses and pharmacokinetics in vivo may mask in vitro resistance .
- Use combination therapy models : In vitro studies should replicate clinical drug ratios to improve translational relevance .
What advanced methodologies are recommended for analyzing the sustained efficacy of AZT-3TC combination therapy?
Q. Advanced Techniques :
- Viral load kinetics : Quantify HIV-1 RNA reduction in serum during combination therapy versus monotherapy .
- Deep sequencing : Identify low-frequency mutations that may precede resistance emergence .
- Structural modeling : Map how M184V alters reverse transcriptase’s active site to sterically hinder AZT resistance mutations .
Key Finding : AZT-3TC combination therapy reduces HIV-1 RNA by 1.5 log10 compared to AZT monotherapy, despite M184V prevalence .
How can researchers optimize protocols for detecting AZT-3TC coresistance?
Q. Protocol Design :
- Phenotypic assays : Use recombinant virus assays with clinically derived reverse transcriptase sequences .
- Longitudinal sampling : Collect isolates at baseline, 12 weeks, and 24 weeks to capture resistance trajectories .
- Statistical thresholds : Define resistance as a ≥2.5-fold increase in IC50 relative to wild-type controls .
What are the mechanistic implications of M184V mutation in reversing AZT resistance?
Q. Mechanistic Insights :
- Steric hindrance : M184V introduces a bulkier side chain near AZT’s binding pocket, destabilizing interactions with AZT resistance mutations (e.g., T215Y) .
- Proofreading impairment : M184V reduces reverse transcriptase processivity, limiting viral fitness and compensatory mutations .
How should conflicting data on cross-resistance between nucleoside analogs be interpreted?
Q. Resolution Strategy :
- Contextualize mutation combinations : M184V alone confers 3TC resistance but sensitizes AZT-resistant strains when coexisting with M41L .
- Evaluate biochemical kinetics : Measure inhibition constants (Ki) to distinguish competitive vs. non-competitive interactions .
What are best practices for validating reverse transcriptase mutation effects in animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
